molecular formula C13H9NO3 B13137801 5-Hydroxy-2-nitrofluorene CAS No. 99585-29-2

5-Hydroxy-2-nitrofluorene

Katalognummer: B13137801
CAS-Nummer: 99585-29-2
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: PUBWNFCPDVSCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-nitrofluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group at the 5th position and a nitro group at the 2nd position on the fluorene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrofluorene typically involves the nitration of fluorene followed by hydroxylation. One common method is the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrofluorene. This intermediate is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxy-2-nitrofluorene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-nitrofluorene has several applications in scientific research:

Wirkmechanismus

The biological activity of 5-Hydroxy-2-nitrofluorene is primarily due to its ability to form reactive intermediates. These intermediates can covalently bind to DNA, RNA, and proteins, leading to mutagenic and carcinogenic effects . The compound is metabolized by enzymes such as cytochrome P450, which catalyze the formation of reactive epoxides and hydroxylamines. These metabolites can interact with cellular macromolecules, causing mutations and other toxic effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Hydroxy-2-nitrofluorene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and reactivity in various chemical reactions, while the nitro group contributes to its mutagenic and carcinogenic properties.

Eigenschaften

CAS-Nummer

99585-29-2

Molekularformel

C13H9NO3

Molekulargewicht

227.21 g/mol

IUPAC-Name

7-nitro-9H-fluoren-4-ol

InChI

InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2

InChI-Schlüssel

PUBWNFCPDVSCQF-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.